2-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide, 95%
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Overview
Description
2-Chloro-5-trifluoromethyl-pyridine is a chloro (trifluoromethyl) pyridine . It has the molecular formula C6H3ClF3N . The average mass is 181.543 Da and the monoisotopic mass is 180.990616 Da .
Synthesis Analysis
2-Chloro-5-trifluoromethyl-pyridine may be employed as a model substrate to investigate the regioexhaustive functionalization . It can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-trifluoromethyl-pyridine consists of a pyridine ring with a chlorine atom and a trifluoromethyl group attached to it .Chemical Reactions Analysis
Trifluoromethylpyridines, such as 2-Chloro-5-trifluoromethyl-pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .Physical and Chemical Properties Analysis
2-Chloro-5-trifluoromethyl-pyridine has a melting point of 32-34 °C (lit.) and a density of 1.417 g/mL at 25 °C (lit.) .Mechanism of Action
- MFCD34168889 inhibits IMPDH, leading to a depletion of guanosine nucleotides, particularly in T and B lymphocytes. This inhibition suppresses cell-mediated immune responses and antibody formation .
- As a result, guanosine triphosphate (GTP) levels decrease, affecting DNA and RNA synthesis. This disruption impairs lymphocyte proliferation and dampens immune responses .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2S/c1-12-16(14,15)5-2-4(7(9,10)11)3-13-6(5)8/h2-3,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBIFPPQMFSKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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